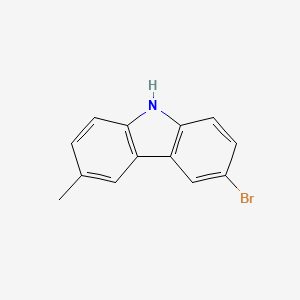

3-Bromo-6-methyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10BrN |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

3-bromo-6-methyl-9H-carbazole |

InChI |

InChI=1S/C13H10BrN/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2-7,15H,1H3 |

InChI Key |

ILXXEUBYYTUTNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Methyl 9h Carbazole and Its Precursors

Advanced Synthetic Routes to Carbazole (B46965) Skeletons Applicable to 3-Bromo-6-methyl-9H-carbazole

Cadogan Reductive Cyclization Approaches

The Cadogan reductive cyclization is a widely utilized method for synthesizing carbazoles from 2-nitrobiphenyl (B167123) precursors. derpharmachemica.comnih.govacs.org This reaction typically involves the deoxygenation of the nitro group by a phosphine (B1218219) reagent, such as triphenylphosphine, which facilitates the cyclization to form the carbazole ring system. derpharmachemica.comnih.gov The reaction conditions, including the choice of solvent and temperature, can significantly influence the reaction's efficiency. nih.gov

A key advantage of the Cadogan cyclization is its tolerance for a variety of functional groups and the ability to control the regiochemistry of the final product based on the substitution pattern of the 2-nitrobiphenyl starting material. derpharmachemica.comacs.org The requisite 2-nitrobiphenyls can be readily prepared through methods like the Suzuki-Miyaura cross-coupling reaction. derpharmachemica.com For instance, the coupling of an appropriately substituted bromo-nitrobiphenyl with a methylphenylboronic acid derivative would provide the precursor for this compound. The subsequent reductive cyclization would then yield the target carbazole.

Recent advancements have focused on improving the reaction conditions, with studies showing that higher boiling point solvents can lead to higher yields. nih.gov Furthermore, microwave-assisted Cadogan cyclizations have been shown to dramatically increase the rate of reaction. thieme-connect.com

Table 1: Representative Conditions for Cadogan Reductive Cyclization

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

| 2-Nitrobiphenyl | Triphenylphosphine | Toluene | 110 °C | High | acs.org |

| Substituted 2-Nitrobiphenyl | Triphenylphosphine | 1,2-Dichlorobenzene | Reflux | High | derpharmachemica.com |

| 2-Nitrobiphenyl Derivative | Triethyl Phosphate | Microwave (210 °C) | 210 °C | High | thieme-connect.com |

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis provides a powerful and versatile platform for the synthesis of carbazoles. oup.comchim.it These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a controlled manner, allowing for the construction of complex carbazole structures. oup.com Palladium, rhodium, and copper are among the commonly employed metals in these transformations. chim.itnih.govresearchgate.net

One prominent approach is the palladium-catalyzed Buchwald-Hartwig amination, which can be used to form the C-N bond in the final cyclization step from a 2-amino-2'-halobiphenyl derivative. rsc.org Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to construct the biphenyl (B1667301) backbone, which is then subjected to a cyclization reaction. rsc.orgderpharmachemica.com A tandem approach combining a Suzuki cross-coupling with a Cadogan cyclization in a one-pot reaction has been developed for the efficient synthesis of various carbazoles. rsc.org

Rhodium-catalyzed reactions have also emerged as a mild and stereoselective method for carbazole formation from biaryl azides. nih.gov These reactions proceed through a rhodium nitrenoid intermediate. nih.gov Furthermore, other transition metals like gold and silver have been utilized in the cyclization of indole-tethered allenes to furnish the carbazole skeleton. chim.it

Table 2: Examples of Transition Metal-Catalyzed Carbazole Synthesis

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium(II) Acetate/Copper(II) Acetate | Di-p-tolylamine | Intramolecular C-H Amination | 2,7-Dimethyl-9H-carbazole | chemicalforums.com |

| Palladium Tetrakis(triphenylphosphine) | 1-Bromo-2-nitrobenzene and a boronic acid ester | Suzuki Coupling | 2-Nitrobiphenyl derivative | derpharmachemica.com |

| Rhodium(II) Carboxylate | Biaryl azide | C-N Bond Formation via Nitrenoid | Carbazole | nih.gov |

| Gold/Platinum Complexes | Indolylallenes | Carbocyclization/Nucleophilic Addition | Substituted Carbazoles | chim.it |

Mechanistic Considerations in this compound Synthesis

The mechanism of carbazole formation is highly dependent on the synthetic methodology employed. In the Cadogan reductive cyclization, the reaction is believed to proceed through the deoxygenation of the nitro group of the 2-nitrobiphenyl by a trivalent phosphorus reagent, like triphenylphosphine, to form a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by aromatization to yield the carbazole. The reaction likely involves a nitroso intermediate. acs.org

For transition metal-catalyzed reactions, the mechanisms can be more varied. In rhodium-catalyzed carbazole synthesis from biaryl azides, experimental evidence suggests the formation of a rhodium nitrenoid intermediate. nih.gov The subsequent C-N bond formation is proposed to occur via a 4π-electron-5-atom electrocyclization rather than a direct C-H insertion or electrophilic aromatic substitution. nih.gov

In palladium-catalyzed reactions that proceed via a Buchwald-Hartwig amination, the mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. For tandem Suzuki-Cadogan reactions, the mechanism combines the well-established catalytic cycle of the Suzuki coupling with the subsequent reductive cyclization of the in-situ generated 2-nitrobiphenyl. rsc.org Understanding these mechanistic pathways is crucial for optimizing reaction conditions and controlling the regioselectivity of the synthesis to obtain specifically substituted carbazoles like this compound.

Chemical Reactivity and Derivatization of 3 Bromo 6 Methyl 9h Carbazole

Halogen-Directed Reactivity

The bromine atom at the C-3 position is the most prominent site for reactions involving the formation of new carbon-carbon or carbon-heteroatom bonds. Its reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applied to aryl halides like 3-Bromo-6-methyl-9H-carbazole. These reactions typically involve an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org While specific studies detailing the cross-coupling of this compound are limited, the reactivity can be inferred from extensive research on other bromo-carbazole analogs.

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron reagent (such as a boronic acid or ester) and is one of the most versatile methods for creating biaryl structures. tcichemicals.com The reaction of bromo-carbazoles with various arylboronic acids is a common strategy for synthesizing precursors to advanced materials. researchgate.netnih.gov For a compound like this compound, a Suzuki reaction would be expected to proceed efficiently to yield 3-aryl-6-methyl-9H-carbazole derivatives. The reaction is tolerant of a wide range of functional groups and typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand and a base. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.org This method is instrumental in synthesizing arylethynyl structures, which are of interest in organic electronics. The reaction of 3-bromo-carbazole derivatives with various alkynes would introduce an alkynyl moiety at the C-3 position. The regioselectivity of such reactions can be controlled by the choice of catalyst and ligands. rsc.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. nih.govrhhz.net This reaction provides an effective route for alkylation or arylation at the C-3 position of the carbazole (B46965) core. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance compared to Suzuki or Stille couplings.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions on related bromo-aromatic systems, which could be adapted for this compound.

| Coupling Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | 3-Bromoindazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 3-Arylindazole |

| Sonogashira | 9-Bromoanthracene | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 9-(Trimethylsilylethynyl)anthracene |

| Kumada | 2-Bromonaphthalene | tBuMgCl | NiCl₂ (ligand-free) | - | THF | 2-tert-Butylnaphthalene |

This table presents data from analogous systems to illustrate typical reaction conditions, as specific examples for this compound are not detailed in the cited literature.

Nucleophilic aromatic substitution (SNAᵣ) is a pathway for replacing a halide on an aromatic ring with a nucleophile. youtube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, this reaction is generally unfavorable for simple aryl halides like this compound. libretexts.org

The SNAᵣ mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the anionic Meisenheimer intermediate. libretexts.org The carbazole ring system, while electron-rich, lacks the strong activation needed for this reaction to proceed under standard conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is not a synthetically viable strategy for this compound. Alternative pathways, such as palladium-catalyzed C-N or C-O bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination), are overwhelmingly favored for achieving such transformations.

Functionalization at Other Positions of the Carbazole Core

Beyond reactions at the C-Br bond, the this compound scaffold can be modified at the nitrogen atom of the pyrrole (B145914) ring and potentially at other C-H positions on the aromatic backbone.

The nitrogen atom of the carbazole ring is nucleophilic and can be readily functionalized. The N-H proton is weakly acidic and can be removed by a suitable base to generate a carbazolide anion, which then acts as a potent nucleophile.

N-Alkylation: This is a common and straightforward modification of the carbazole core. The reaction typically involves deprotonation of the N-H group with a base, followed by substitution with an alkyl halide. researchgate.net Studies on the N-alkylation of 3-bromo-9H-carbazole demonstrate that this reaction proceeds smoothly. nih.govnih.gov Common bases include potassium hydroxide (B78521) (KOH), sodium hydride (NaH), or potassium carbonate (K₂CO₃), and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The presence of the methyl group at the C-6 position in this compound is not expected to significantly hinder this reaction.

N-Arylation: The introduction of an aryl group at the nitrogen position is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These methods allow for the formation of N-arylcarbazoles, which are important structures in materials for organic light-emitting diodes (OLEDs).

The following table details experimental conditions for the N-alkylation of the closely related 3-bromo-9H-carbazole.

| Alkylating Agent | Base | Solvent | Yield | Reference |

| 1-(Chloromethyl)-4-fluorobenzene | KOH | DMF | 89.5% | nih.gov |

| 1-(Chloromethyl)-4-chlorobenzene | KOH | DMF | 85.2% | nih.gov |

| 1-Bromo-4-(bromomethyl)benzene* | Base | - | - | nih.gov |

Conditions for N-alkylation of 3,6-dibromo-9H-carbazole. Specific base and solvent were not detailed in the abstract.

Direct C-H functionalization offers an atom-economical approach to modify the carbazole skeleton without pre-functionalization. However, achieving regioselectivity on a complex molecule like this compound is a significant challenge. mdpi.com The carbazole core has multiple C-H bonds with differing reactivities. The positions ortho to the nitrogen atom (C-1, C-8) are often the most electronically activated.

Palladium-catalyzed C-H activation/arylation reactions, often directed by a group attached to the nitrogen, have been developed for indole (B1671886) and carbazole systems. mdpi.com For this compound, selective functionalization would need to compete with the highly reactive C-Br bond and overcome the challenge of differentiating between the remaining C-H positions (C-1, C-2, C-4, C-5, C-7, C-8). While a powerful strategy, specific protocols for the selective C-H functionalization of this particular substituted carbazole are not yet established in the literature. mdpi.com

Formation of Polymeric Structures from this compound Derivatives

Carbazole-containing polymers are widely studied for their valuable electronic and optical properties, finding applications as organic conductors, in OLEDs, and as photovoltaic materials. mdpi.com Derivatives of this compound can serve as monomers for the synthesis of such functional polymers.

A common strategy involves first converting the carbazole derivative into a polymerizable monomer. For instance, N-alkylation with an appropriate vinyl-containing group can produce a vinylcarbazole monomer. An example is 3-Bromo-9-vinyl-9H-carbazole, which can undergo polymerization across the vinyl group to form poly(3-bromo-9-vinylcarbazole). polymer-books.com The resulting polymer has a polyvinyl backbone with pendant bromo-methyl-carbazole units.

Alternatively, the bromine and remaining C-H or N-H sites can be used in polycondensation or cross-coupling polymerization reactions. For example, after converting the bromine to a boronic ester, a Suzuki polycondensation with a dihalo-aromatic comonomer could be envisioned to create a fully conjugated polymer. These polymers are of interest because the carbazole moiety provides excellent hole-transporting capabilities, and further functionalization at the C-3 and C-6 positions allows for the tuning of the polymer's electronic properties. ossila.com

Structural Design for Specific Polymer Properties

The incorporation of the this compound moiety into a polymer structure can be strategically employed to achieve specific material properties. The carbazole unit itself is known for its excellent hole-transporting capabilities and high thermal stability. The substituents on the carbazole ring further modulate these characteristics.

The methyl group at the 6-position generally enhances the solubility of the resulting polymer in common organic solvents. This improved solubility is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. Furthermore, the electron-donating nature of the methyl group can influence the electronic properties of the polymer, such as its highest occupied molecular orbital (HOMO) energy level.

The bromo substituent at the 3-position serves as a reactive handle for polymerization, as discussed previously. After polymerization, any remaining bromo groups could potentially be used for post-polymerization modification, allowing for further tuning of the polymer's properties. However, in most polymerization schemes, the bromine atom is consumed during the coupling reaction.

By carefully selecting comonomers to be paired with this compound, a wide range of polymer properties can be targeted. For example:

Band Gap Engineering: Copolymerizing with electron-accepting units can lower the polymer's band gap, shifting its absorption and emission spectra to longer wavelengths. This is a key strategy in designing materials for organic photovoltaics and light-emitting diodes (OLEDs). mdpi.com

Enhanced Solubility and Processability: The use of comonomers with bulky or flexible side chains can further improve the solubility and film-forming properties of the resulting copolymers.

Tuning Charge Carrier Mobility: The electronic nature of the comonomer can influence the charge transport characteristics of the polymer. Pairing the electron-rich carbazole unit with appropriate comonomers can lead to materials with balanced electron and hole mobilities.

The table below illustrates the potential influence of incorporating this compound into a polymer backbone on various properties.

| Property | Influence of this compound Unit | Rationale |

| Solubility | Increased | The methyl group enhances solubility in organic solvents. |

| Hole Transport | Good | The carbazole moiety is an excellent hole-transporting unit. |

| Thermal Stability | High | The carbazole ring system is known for its thermal robustness. |

| Luminescence | Blue Emission (potentially) | Carbazole-based polymers often exhibit blue fluorescence. mdpi.com |

| Band Gap | Tunable via Copolymerization | Can be adjusted by selecting appropriate electron-donating or -accepting comonomers. |

Spectroscopic and Electrochemical Characterization of 3 Bromo 6 Methyl 9h Carbazole and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For carbazole (B46965) derivatives, ¹H and ¹³C NMR provide precise information about the substitution pattern on the carbazole core.

Table 1: Representative ¹H and ¹³C NMR Data for Brominated Carbazole Derivatives

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 3-Bromo-9H-carbazole | ¹H NMR | CDCl₃ | 8.34 (bs, 1H), 8.15 (d, J=7.8Hz, 1H), 7.48 (d, J=8.2, 1H), 7.45 (m, 1H) echemi.com |

| 3,6-diiodo-9H-carbazole | ¹H NMR | CDCl₃ | 8.36 (s, 2H), 8.14 (br, s, 1H), 7.71 (dd, 2H, J=8.50, 1.65 Hz), 7.24 (d, 2H, J=8.56 Hz) rsc.org |

| 3,6-diiodo-9H-carbazole | ¹³C NMR | CDCl₃ | 138.53, 134.83, 129.40, 124.58, 112.70, 82.44 rsc.org |

Optical Spectroscopy Investigations

Optical spectroscopy provides critical information about the electronic properties of molecules, including their ability to absorb and emit light, which is fundamental for their application in optoelectronic devices.

Carbazole and its derivatives typically exhibit strong absorption in the UV region due to π-π* electronic transitions within the aromatic system. ossila.com The absorption spectra of carbazole-based compounds generally show multiple bands corresponding to transitions to different excited states. The position and intensity of these absorption bands are sensitive to the nature and position of substituents.

For 3-Bromo-6-methyl-9H-carbazole, the bromine and methyl substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole. This is due to the extension of the conjugated π-system and the electronic effects of the substituents. In related 3,6-disubstituted carbazoles, absorption maxima are observed in the range of 328-353 nm. researchgate.net These transitions are crucial for applications where light absorption is the primary step, such as in solar cells.

Table 2: UV-Visible Absorption Maxima for Representative Carbazole Derivatives

| Compound Type | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| 3,6-disubstituted carbazoles | Dichloromethane (B109758) | 328-353 researchgate.net |

| 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole | Various | 294-318 dergipark.org.tr |

Many carbazole derivatives are known for their strong fluorescence, making them excellent candidates for emitter materials in OLEDs. ossila.com Upon excitation with UV light, these molecules can relax to the ground state by emitting photons, a process known as photoluminescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as Stokes shift).

The introduction of a bromine atom, a heavy atom, can influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet excited state. This can potentially quench fluorescence but also open up a pathway for phosphorescence, which is emission from the triplet state. The methyl group is not expected to have a significant impact on the emission mechanism but can influence the emission wavelength and quantum yield. For some 3,6-disubstituted carbazoles, fluorescence emission is observed in the range of 386-437 nm. researchgate.net

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. A high PLQY is desirable for emissive applications. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For carbazole derivatives, the PLQY can vary significantly depending on the substitution pattern and the surrounding environment (e.g., solvent or solid-state). acs.org For example, some 3,6-disubstituted carbazoles have been reported to have high fluorescence quantum yields (0.72-0.89) and lifetimes in the nanosecond range (2.09-3.91 ns) in dichloromethane. researchgate.net

Table 3: Photoluminescence Quantum Yield and Lifetime for Representative Carbazole Derivatives

| Compound Type | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

|---|---|---|---|

| 3,6-disubstituted carbazoles | Dichloromethane | 0.72-0.89 researchgate.net | 2.09-3.91 researchgate.net |

Electrochemical Behavior via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules. It provides information about the oxidation and reduction potentials, which are related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. These energy levels are critical for determining the charge injection and transport properties of materials in electronic devices. researchgate.net

The carbazole moiety is known to be electron-rich and can be easily oxidized. In a CV experiment, carbazole derivatives typically show a reversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the HOMO. The position of this wave can be used to estimate the HOMO energy level. The electrochemical stability of the material can also be assessed by performing multiple CV cycles; a stable material will show little change in the voltammogram over repeated scans.

The bromo and methyl substituents on the carbazole ring will influence the redox potentials. The electron-withdrawing bromine atom is expected to make the oxidation more difficult (shifting the oxidation potential to a more positive value), while the electron-donating methyl group should make it easier (shifting the oxidation potential to a more negative value). This tunability of the HOMO level is essential for optimizing the performance of organic electronic devices by ensuring efficient charge injection from the electrodes. researchgate.net

Table 4: Representative Electrochemical Data for Carbazole Derivatives

| Compound Type | Measurement Condition | Parameter | Value |

|---|---|---|---|

| Carbazole derivatives | vs. Fc/Fc⁺ in dichloromethane | Oxidation Potential (V) | Typically in the range of 0.5 - 1.5 V |

| 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole | - | HOMO (eV) | -5.46 dergipark.org.tr |

| 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole | - | LUMO (eV) | -2.19 dergipark.org.tr |

Analysis of Oxidation and Reduction Processes

The electrochemical behavior of carbazole derivatives is a key aspect of their characterization, providing insights into their electronic structure, such as molecular energy levels and redox properties. researchgate.net Cyclic voltammetry is a widely employed technique for these investigations. The oxidation and reduction processes of carbazoles are significantly influenced by the nature and position of substituents on the tricyclic ring system.

Generally, the nitrogen atom in the carbazole ring is the primary redox center. ntu.edu.tw The electrochemical oxidation of N-substituted carbazoles has been a subject of comprehensive study. For carbazoles with substituents at the 3 and 6 positions, the oxidation process is often reversible. ntu.edu.tw This reversibility is crucial for applications in rechargeable batteries and electrochromic devices. The oxidation potential itself is sensitive to the electronic properties of these substituents; electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. nsf.gov

In the case of carbazoles that are unprotected at key positions, the oxidation process can be more complex. The initially formed cation radicals can be highly reactive and may undergo subsequent chemical reactions, most commonly dimerization. ntu.edu.twnih.gov For instance, the oxidation of some carbazole derivatives leads to the formation of unstable radical cations that react further to create dicarbazole units, which can lead to the formation of a polymeric film during anodic cycling. nih.gov This dimerization mechanism is thought to involve the reaction of a carbazole radical cation with a neutral carbazole molecule. acs.org

Conversely, strategic substitution can stabilize the radical cations and prevent dimerization. For example, comparing carbazole derivatives to their triphenylamine (TPA) counterparts, it has been observed that certain TPA derivatives exhibit a more reversible oxidation process, generating stable radical cations that inhibit polymerization. nih.gov The stability of the oxidized form is critical for the performance of organic electronic materials.

While specific electrochemical data for this compound is not detailed in the reviewed literature, its behavior can be inferred from related substituted carbazoles. The presence of a methyl group (an electron-donating group) at the 6-position and a bromine atom (an electron-withdrawing, but ortho-para directing group) at the 3-position would collaboratively influence the molecule's redox potentials.

Table 1: Electrochemical and Optical Data for Selected Carbazole Derivatives

| Compound | Oxidation Potential (V) | HOMO Level (eV) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| N-phenyl carbazole derivative (3a) | Not specified | Not specified | 0.15 |

| N-phenyl carbazole derivative (3b) | Not specified | Not specified | 0.16 |

| N-mesityl carbazole derivative (3e) | Not specified | Not specified | 0.09 |

| N-mesityl carbazole derivative (3f) | Not specified | Not specified | 0.10 |

| BOPHY-2CBZ | Not specified | Not specified | High |

| BOPHY-2TPA | Reversible oxidation | Not specified | Nearly quenched |

Note: Specific values for oxidation potential and HOMO levels for compounds 3a, 3b, 3e, and 3f were not available in the cited sources, but their fluorescence quantum yields illustrate the impact of substitution on photophysical properties. nsf.gov Data for BOPHY-2CBZ and BOPHY-2TPA highlights differing electrochemical behavior. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. For carbazole derivatives, this technique provides invaluable information on molecular conformation, intermolecular interactions, and crystal packing, which collectively govern the material's bulk properties.

Although the specific crystal structure of this compound is not available in the surveyed literature, the structures of several closely related 3-bromo-9-substituted-9H-carbazole derivatives have been resolved. These structures share common features that provide a strong basis for understanding the likely solid-state conformation of the target molecule.

A consistent finding across these structures is the essential planarity of the tricyclic carbazole ring system. For example, in 3-Bromo-9-ethyl-9H-carbazole, the root-mean-square (r.m.s.) deviation from planarity for the tricyclic system is a mere 0.026 Å. nih.govresearchgate.net Similarly, for 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole and 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole, the r.m.s. deviations are 0.024 Å and 0.028 Å, respectively. nih.govnih.gov This rigidity is a hallmark of the carbazole core.

The substituent at the 9-position (N-position) typically lies out of the carbazole plane. In the case of 3-Bromo-9-ethyl-9H-carbazole, the methylene and methyl carbons of the ethyl group deviate from the mean plane by 0.148 Å and 1.59 Å, respectively. nih.gov For N-benzyl substituted derivatives, the orientation of the benzyl ring relative to the carbazole plane is a key structural parameter. In 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, the dihedral angle between the carbazole unit and the benzene ring is 88.2°. nih.gov A similar perpendicular orientation is observed in 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole, with a dihedral angle of 91.2°. nih.gov This twisted conformation minimizes steric hindrance and influences the electronic communication between the two aromatic systems.

These crystallographic studies reveal that intermolecular interactions, such as C-H···π contacts, can play a role in stabilizing the crystal packing. nih.govnih.gov The detailed structural parameters obtained from X-ray analysis are crucial for establishing structure-property relationships and for the computational modeling of new carbazole-based materials. mdpi.com

Table 2: Crystallographic Data for 3-Bromo-9-substituted-9H-carbazole Derivatives

| Parameter | 3-Bromo-9-ethyl-9H-carbazole nih.govresearchgate.net | 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole nih.gov | 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole nih.gov |

|---|---|---|---|

| Formula | C₁₄H₁₂BrN | C₁₉H₁₃BrFN | C₁₉H₁₃BrClN |

| Molar Mass (g·mol⁻¹) | 274.16 | 354.21 | 370.66 |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | Pbca | Pna2₁ | P2₁/c |

| a (Å) | 15.263 | 17.407 | 10.999 |

| b (Å) | 7.745 | 15.068 | 10.368 |

| c (Å) | 20.41 | 5.5865 | 14.281 |

| **β (°) ** | 90 | 90 | 101.99 |

| Volume (ų) | 2413 | 1465.3 | 1593.1 |

| Z | 8 | 4 | 4 |

| Temperature (K) | 293 | 113 | 295 |

Computational and Theoretical Investigations of 3 Bromo 6 Methyl 9h Carbazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state properties of molecules. openaccessjournals.comnih.gov For a system like 3-Bromo-6-methyl-9H-carbazole, DFT calculations are employed to predict its three-dimensional structure and fundamental electronic characteristics.

Molecular Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry. This process calculates the lowest energy arrangement of the atoms, providing key structural parameters. For carbazole (B46965) systems, the planarity of the tricyclic ring is a critical feature, as it influences electronic conjugation. nih.govresearchgate.net Calculations on similar substituted carbazoles have shown that the core carbazole ring system is essentially planar. nih.govresearchgate.net

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals reveals important information about the molecule's reactivity and electronic behavior.

HOMO: The HOMO is associated with the electron-donating ability of the molecule. In carbazole derivatives, the HOMO is typically distributed across the π-conjugated carbazole ring system.

LUMO: The LUMO relates to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and chemical stability. researchgate.net

DFT calculations for halogenated carbazoles help in understanding how substituents like bromine and methyl groups influence the electron density distribution and orbital energies. nih.gov The bromine atom, being electronegative, and the methyl group, being electron-donating, would have distinct effects on the electronic landscape of the carbazole core.

Below is an illustrative table of the types of parameters obtained from DFT calculations for a substituted carbazole.

| Parameter | Description | Typical Information Yielded |

| Total Energy | The calculated ground-state energy of the optimized molecule. | Provides a measure of molecular stability. |

| Bond Lengths (Å) | The calculated distances between bonded atoms (e.g., C-C, C-N, C-Br). | Defines the precise molecular geometry. |

| **Bond Angles (°) ** | The calculated angles between adjacent bonds. | Further defines the molecular geometry and planarity. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating character. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting character. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Correlates with electronic transition energy and chemical reactivity. |

Theoretical Prediction of Photophysical Properties

The photophysical properties of carbazole derivatives, which determine their use in applications like Organic Light Emitting Diodes (OLEDs), are often predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method builds upon the ground-state DFT calculations to investigate the nature of electronic excited states. nih.gov

TD-DFT calculations can simulate the molecule's absorption spectrum by predicting the energies of electronic transitions from the ground state to various excited states. Key parameters derived from these calculations include:

Excitation Energies: The energy required to promote an electron from an occupied orbital to an unoccupied one. This corresponds to the position of absorption peaks in a UV-Visible spectrum.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a specific electronic transition. Transitions with high oscillator strengths correspond to intense absorption bands. thaiscience.info

Nature of Transitions: Analysis of the orbitals involved in a transition (e.g., HOMO to LUMO) helps to characterize it, for instance, as a π-π* transition or an intramolecular charge transfer (ICT) transition. thaiscience.infoacs.org

For this compound, TD-DFT would elucidate how the bromo and methyl substituents affect the absorption wavelengths and the character of the excited states, which is fundamental to understanding its fluorescence or phosphorescence potential. researchgate.net

This table illustrates the typical output from a TD-DFT calculation for predicting photophysical properties.

| Property | Description | Significance |

| λmax (nm) | Wavelength of maximum absorption. | Predicts the color and light-absorbing characteristics of the molecule. |

| Excitation Energy (eV) | Energy difference between the ground and excited state. | Correlates directly with the absorption wavelength. |

| Oscillator Strength | The theoretical intensity of an electronic transition. | Indicates how strongly the molecule will absorb light at a given wavelength. |

| Dominant Orbital Transitions | The main orbitals involved in the excitation (e.g., H→L, H-1→L). | Helps classify the nature of the transition (e.g., local excitation, charge transfer). |

Modeling of Electrochemical Processes and Redox Potentials

Computational chemistry is used to model the electrochemical behavior of molecules, such as their oxidation and reduction potentials. tubitak.gov.tr These properties are vital for materials used in organic electronics, where charge transport is key. For carbazole derivatives, oxidation is a particularly important process, often involving the formation of a radical cation on the nitrogen-containing ring system. researchgate.netacs.org

DFT calculations can predict the redox potentials of a molecule by computing the energy difference between its neutral and ionized (oxidized or reduced) states. The oxidation potential of carbazoles is known to be sensitive to the nature and position of substituents. researchgate.net For this compound, computational models could predict how the electron-withdrawing bromine atom and the electron-donating methyl group collectively influence the ease of removing an electron from the carbazole core.

Furthermore, these models can be used to study the subsequent reactions of the oxidized species, such as dimerization, where two radical cations couple. frontiersin.orgacs.org This is a critical step in the electropolymerization of many carbazole monomers. mdpi.com Computational studies can help determine the most likely sites for this coupling to occur (typically at the 3, 6, or 9 positions if unsubstituted). researchgate.net

Structure-Property Relationship Studies through Computational Methods

A primary goal of computational studies is to establish clear structure-property relationships. By systematically modifying the structure of a base molecule like carbazole in silico and calculating the resulting properties, researchers can develop design principles for new functional materials. thaiscience.infomdpi.com

For the this compound system, computational studies would aim to answer questions such as:

How does the interplay between the electron-withdrawing bromine at the 3-position and the electron-donating methyl group at the 6-position affect the HOMO-LUMO gap compared to unsubstituted carbazole?

What is the predicted effect of these substituents on the absorption and emission wavelengths?

How is the oxidation potential shifted due to these substitutions, and how does this impact the stability of the corresponding radical cation? researchgate.net

By comparing the calculated properties of this compound with those of other derivatives (e.g., 3,6-dibromocarbazole (B31536) or 3,6-dimethylcarbazole), a deeper understanding of the specific role of each substituent can be achieved, guiding the synthesis of future materials with desired optoelectronic and electrochemical characteristics. nih.govresearchgate.net

Applications of 3 Bromo 6 Methyl 9h Carbazole Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3-bromo-6-methyl-9H-carbazole are instrumental in the advancement of Organic Light-Emitting Diode (OLED) technology. The carbazole (B46965) unit is prized for its excellent hole-transporting capabilities and high triplet energy, making it a versatile component in various layers of an OLED device. researchgate.net By chemically modifying the this compound core, researchers can develop materials tailored for specific functions within the OLED stack, leading to enhanced efficiency, stability, and color purity.

Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, a host material is used to disperse the light-emitting guest molecules, preventing concentration quenching and facilitating energy transfer. Carbazole derivatives are excellent candidates for host materials due to their high triplet energies, which are necessary to confine the triplet excitons on the guest emitters. mdpi.comnih.gov

Derivatives of this compound can be functionalized to create bipolar host materials, which possess both electron- and hole-transporting properties. This balanced charge transport is crucial for confining the recombination zone within the emissive layer, leading to higher device efficiencies. For instance, by introducing electron-accepting units to the carbazole core, it is possible to create molecules with balanced charge injection and transport. rsc.org

A common synthetic strategy involves using the bromo- group for cross-coupling reactions to attach various aromatic or heteroaromatic moieties. For example, cyanophenyl or triazine units can be introduced to impart electron-transporting characteristics to the carbazole-based molecule. The methyl group at the 6-position can enhance solubility and influence the morphology of the thin film, which is critical for device performance.

| Host Material Derivative Type | Emitter Type | Max. External Quantum Efficiency (EQE) | Key Features |

| Carbazole-Triazine Hybrid | Green Phosphorescent (Ir(ppy)₂) | ~20.5% | Bipolar transport, high triplet energy |

| Carbazole-Triazine Hybrid | Greenish-Yellow TADF | ~16.9% | Balanced charge transport |

| Carbazole-Benzimidazole Hybrid | Blue Phosphorescent (FIrpic) | ~9.4% | High thermal stability |

| Carbazole-Benzimidazole Hybrid | Green Phosphorescent (Ir(ppy)₃) | ~11.4% | Low turn-on voltage |

This table presents representative performance data for OLEDs using carbazole derivatives as host materials. The data is based on findings for various 3,6-disubstituted carbazole derivatives which are expected to be similar to derivatives of this compound. mdpi.comrsc.org

Hole-Transporting Materials (HTL)

The inherent electron-donating nature of the carbazole moiety makes its derivatives excellent hole-transporting materials (HTMs). mdpi.com The function of the Hole-Transporting Layer (HTL) in an OLED is to facilitate the injection of holes from the anode and their transport to the emissive layer. An ideal HTM should possess high hole mobility, good thermal stability, and an appropriate highest occupied molecular orbital (HOMO) energy level to ensure efficient hole injection.

Starting from this compound, various HTMs can be synthesized. Dimerization or oligomerization through the bromo- position can lead to materials with extended conjugation and higher hole mobility. Furthermore, the introduction of other hole-transporting units, such as triphenylamine, can further enhance the performance of the resulting HTM. These modifications can also increase the glass transition temperature (Tg) of the material, which is crucial for the long-term operational stability of the OLED device. mdpi.com

| HTM Derivative Type | Device Type | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) |

| Carbazole-Triphenylamine Hybrid | Green PhOLED | Not Reported | 148 - 165 °C |

| Carbazole Dimer/Oligomer | General OLED | 10⁻³ - 10⁻⁵ | >100 °C |

| Multi-phenylated Carbazole | General OLED | Not Reported | High Thermal Stability |

This table showcases typical properties of hole-transporting materials based on carbazole derivatives. The data is derived from studies on various carbazole-based HTMs, and similar performance is anticipated for derivatives of this compound. mdpi.comnih.govsemanticscholar.org

Emissive Layers in OLED Devices

Derivatives of this compound can also be engineered to function as the primary light-emitting material in the emissive layer of an OLED. By creating donor-acceptor (D-A) type molecules, the emission color can be tuned across the visible spectrum. In such a design, the carbazole unit typically serves as the electron donor, while an electron-accepting moiety is attached, often via the bromo- position.

These D-A molecules can exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%. nih.gov The design of TADF emitters requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which can be achieved by spatially separating the HOMO and LUMO of the molecule. The twisted structure induced by linking the donor and acceptor units is key to achieving this small ΔEST. frontiersin.org

For example, attaching an electron-deficient pyrimidine or triazine core to the 3-position of the 6-methyl-9H-carbazole can result in efficient TADF emitters. nih.gov The emission color can be fine-tuned by modifying the strength of the donor or acceptor units.

| Emitter Derivative Type | Emission Color | Max. External Quantum Efficiency (EQE) | Emission Mechanism |

| Carbazole-Pyrimidine | Deep Blue | ~4.43% | Fluorescence |

| Carbazole-Triazine | Blue | ~16.5% | TADF |

| Carbazole-Indolo[3,2,1-jk]carbazole | Sky Blue | ~21.2% | Phosphorescence |

| Carbazole-Phenanthrimidazole | Deep Blue | ~4.43% | Fluorescence |

This table provides examples of the performance of OLEDs using carbazole derivatives in the emissive layer. The data is based on research on various substituted carbazole emitters, which are structurally related to potential derivatives of this compound. nih.govnih.govrsc.org

Organic Photovoltaics (OPVs)

In the realm of renewable energy, organic photovoltaics (OPVs), or organic solar cells, represent a promising technology due to their potential for low-cost, flexible, and large-area fabrication. The active layer of an OPV typically consists of a blend of an electron donor and an electron acceptor material. Carbazole derivatives, including those synthesized from this compound, are extensively explored as donor materials in OPVs due to their excellent hole-transporting properties and tunable energy levels. researchgate.net

Polymers and small molecules derived from this compound can be designed to have a broad absorption spectrum to maximize sunlight harvesting. The bromo- functionality allows for the polymerization or the attachment of various electron-accepting units to create donor-acceptor copolymers or small molecules with low bandgaps. For instance, alternating copolymers of carbazole and benzothiadiazole have shown great promise in OPVs. e3s-conferences.org

Furthermore, carbazole-based materials are also being investigated as hole-transporting layers in perovskite solar cells, a rapidly emerging photovoltaic technology. nih.govacs.org In this application, the carbazole derivative facilitates the efficient extraction of holes from the perovskite absorber layer to the electrode. A derivative of 3,6-dibromo-9-ethyl-9H-carbazole has been used to synthesize hole-transporting materials for perovskite solar cells, achieving power conversion efficiencies of nearly 18%. nih.govacs.org

| Application in OPVs | Material Type | Power Conversion Efficiency (PCE) | Key Features |

| Donor Material in BHJ | Small Molecule (A-D-A type) | ~6.46% | High Open-Circuit Voltage (Voc) |

| Donor Material in BHJ | Polymer (D-A copolymer) | >7% | Broad Absorption |

| Hole-Transporting Layer | Small Molecule in Perovskite Solar Cells | ~18% | Efficient Hole Extraction |

This table summarizes the performance of organic solar cells utilizing carbazole-based materials. The data is based on studies of various carbazole derivatives, including those closely related to this compound, indicating the potential of this compound in photovoltaic applications. nih.govacs.orgrsc.org

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, forming the basis for circuits in applications like flexible displays, RFID tags, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Carbazole derivatives have been investigated as p-type semiconductors in OFETs due to their good hole-transporting characteristics. nih.gov

The molecular structure and packing of the organic semiconductor in the thin film are critical for achieving high charge carrier mobility. Derivatives of this compound can be designed to promote favorable intermolecular interactions and ordered molecular packing. For instance, extending the π-conjugation of the carbazole core by introducing other aromatic units can lead to improved charge transport. The methyl and bromo substituents on the carbazole ring can be used to control the morphology and solubility of the material, which are important for solution-based fabrication processes of OFETs.

While specific OFET performance data for derivatives of this compound are not widely reported, the broader class of carbazole-based materials has shown promising results. For example, indolo[3,2-b]carbazole derivatives have demonstrated hole mobilities as high as 0.22 cm²/Vs. nih.gov

Polymer Science and Conductive Polymers

The ability to form polymers is a key feature of this compound derivatives in materials science. The bromo- group provides a reactive site for various polymerization reactions, such as Suzuki, Stille, or Yamamoto coupling, to create conjugated polymers. These polymers, often referred to as conductive polymers, possess a backbone of alternating single and double bonds, which allows for the delocalization of electrons and thus, electrical conductivity.

Polycarbazoles are a well-studied class of conductive polymers with applications in various electronic devices, including OLEDs, OPVs, and electrochromic devices. mdpi.commdpi.com By starting with this compound, it is possible to synthesize polymers with tailored properties. For example, copolymerization with other aromatic monomers can be used to tune the bandgap, solubility, and conductivity of the resulting polymer.

A close analog, 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, is a common monomer used to synthesize polycarbazoles. ossila.com For instance, a copolymer of fluorene and carbazole, known as PF8Cz, is prepared from this monomer and is widely used as a hole-transport layer in OLEDs. ossila.com The resulting polymers can exhibit high thermal stability and good film-forming properties, which are essential for device fabrication.

Furthermore, these polymers can exhibit interesting electrochromic properties, changing color upon the application of an electrical potential. This makes them suitable for applications in smart windows, displays, and sensors. mdpi.commdpi.com

Monomeric Units for Polycarbazole Synthesis

Polycarbazoles are a class of conductive polymers synthesized from carbazole monomer units. The polymerization typically occurs at the 3 and 6 positions of the carbazole ring, leading to a conjugated polymer backbone essential for its electronic properties. mdpi.com Bromine substituents at these positions are ideal functional groups to facilitate polymerization through methods like Suzuki or Kumada coupling reactions. ossila.com

However, literature detailing the use of this compound as a specific monomer for polycarbazole synthesis is not readily found. While studies extensively cover the polymerization of monomers like 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole to create copolymers for OLEDs and solar cells, similar data for the 3-bromo-6-methyl variant is absent. ossila.com Without specific research findings, a data table on its polymerization characteristics, such as reaction conditions, resulting polymer properties (e.g., molecular weight, polydispersity), and electrochemical behavior, cannot be accurately compiled.

Applications in Photochromic Devices and Supercapacitors

Carbazole-based polymers are known to have applications in electrochromic devices, which can change color upon applying a voltage, and show potential for energy storage applications like supercapacitors. mdpi.comrsc.org Photochromic materials, which change properties in response to light, represent another area where organic molecules are being explored. jcu.edu.au

There is no specific information in the reviewed sources that links derivatives of this compound to applications in photochromic devices or supercapacitors. Research in these areas tends to focus on other classes of organic compounds or different carbazole derivatives that have been specifically designed and synthesized for these purposes. mdpi.comwikipedia.org Consequently, detailed research findings or performance data for materials derived from this compound in these applications could not be identified.

Chemical Sensors and Biosensors

The carbazole moiety is also a promising component in the design of chemical and biosensors due to its fluorescent properties and ability to be functionalized. These sensors often rely on changes in fluorescence or electrochemical signals upon interaction with a target analyte. mdpi.com

A search for the application of this compound derivatives in the field of chemical and biosensors did not yield specific research articles or data. The development of carbazole-based sensors is an active area of research, but the focus appears to be on other substitution patterns that are tailored to specific detection mechanisms. Without dedicated studies on sensors derived from this compound, it is not possible to provide detailed findings on their sensitivity, selectivity, or response mechanisms.

Role of 3 Bromo 6 Methyl 9h Carbazole As a Scaffold in Medicinal Chemistry Research

Precursors for Bioactive Carbazole (B46965) Alkaloids

While direct synthetic routes starting from 3-Bromo-6-methyl-9H-carbazole to specific naturally occurring bioactive carbazole alkaloids are not extensively detailed in the available research, the strategic placement of the bromo and methyl groups on the carbazole core makes it a theoretically valuable precursor for such syntheses. The bromine atom at the 3-position can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, which are instrumental in constructing the complex carbon skeletons of many carbazole alkaloids.

For instance, the synthesis of pyranocarbazole alkaloids, a class of compounds known for their diverse biological activities, often involves the introduction of a prenyl group or a related moiety. The bromine atom on the this compound scaffold could facilitate the attachment of such groups. Similarly, the methyl group at the 6-position is a common feature in several bioactive carbazoles isolated from natural sources, including those from the plant family Rutaceae.

The general synthetic strategies for carbazole alkaloids often involve the construction of the tricyclic core itself, followed by functionalization. However, the use of pre-functionalized carbazoles like this compound can offer a more convergent and efficient approach to certain target molecules. Further research is warranted to explore the full potential of this compound as a starting material in the total synthesis of bioactive carbazole alkaloids.

Synthesis of Potential Enzyme Inhibitors (e.g., Acetylcholinesterase)

The carbazole nucleus is a well-established pharmacophore for the design of enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. While specific studies detailing the use of this compound as a direct precursor for AChE inhibitors are not prominent, the broader class of 9H-carbazole derivatives has been extensively investigated for this purpose.

Research has shown that carbazole-based compounds can act as potent AChE inhibitors. For example, a series of triazole-containing carbazole derivatives were designed and synthesized, with some exhibiting significant anti-AChE activity with IC50 values in the low micromolar range. nih.gov The general structure of these inhibitors often involves the carbazole nitrogen being substituted with various side chains that can interact with the active site of the enzyme.

The 3-bromo and 6-methyl substituents on the carbazole ring of this compound could play a significant role in modulating the inhibitory activity and selectivity of potential AChE inhibitors. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the enzyme's active site. The methyl group can provide favorable hydrophobic interactions. Structure-activity relationship (SAR) studies on related carbazole derivatives have indicated that the nature and position of substituents on the carbazole ring are crucial for potent AChE inhibition. nih.gov

Table 1: Examples of Carbazole Derivatives as Acetylcholinesterase Inhibitors

| Compound Class | Key Structural Features | Reported AChE Inhibitory Activity (IC50) |

| Triazole-containing carbazoles | N-propargyl-9H-carbazole derived | ≤ 3.8 μM |

| Carbazole-coumarin hybrids | Carbazole linked to a coumarin (B35378) moiety | IC50 values in the micromolar range |

| Tacrine-carbazole hybrids | Hybrid molecules of tacrine (B349632) and carbazole | Potent dual binding site inhibitors |

This table presents data on carbazole derivatives in general, as specific data for derivatives of this compound was not available in the searched literature.

Exploration of Structural Motifs for Cytotoxicity Studies

The carbazole scaffold is a common structural motif in a variety of natural and synthetic compounds with significant cytotoxic activity against cancer cell lines. While direct studies on derivatives of this compound are limited in the reviewed literature, the importance of the substituted carbazole core in designing cytotoxic agents is well-documented.

Researchers have synthesized and evaluated various carbazole derivatives for their in vitro cytotoxic activity against a range of cancer cell lines, including gastric adenocarcinoma, human melanoma, and others. frontiersin.org These studies often involve the modification of the carbazole ring system to enhance potency and selectivity. For instance, the introduction of different functional groups at various positions of the carbazole nucleus can lead to compounds with improved anticancer profiles. nih.gov

The 3-bromo and 6-methyl groups of this compound offer opportunities for developing novel cytotoxic agents. The bromine atom can be a site for further chemical transformations to introduce pharmacophores known to contribute to cytotoxicity. Moreover, halogenated organic compounds themselves can exhibit enhanced biological activity. semanticscholar.orgacs.org The methyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its cellular uptake and interaction with biological targets.

Table 2: Cytotoxic Activity of Selected Carbazole Derivatives

| Cell Line | Compound Type | IC50 (μM) |

| Gastric Adenocarcinoma (7901) | Carbazole Hydrazone Derivative | 11.8 ± 1.26 |

| Human Melanoma (A875) | Carbazole Hydrazone Derivative | 9.77 ± 8.32 |

| C6 Glioma | N-ethyl carbazole derivative | 5.9 µg/mL |

| A549 Lung Carcinoma | N-ethyl carbazole derivative | 25.7 µg/mL |

This table is based on data for various carbazole derivatives, as specific cytotoxicity data for derivatives of this compound was not available in the searched literature. frontiersin.orgnih.gov

Aryl Hydrocarbon Receptor Agonist Studies (Mechanistic Focus)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation. A study on the AhR activity of several polyhalogenated carbazoles provides significant mechanistic insights that are relevant to this compound.

This research demonstrated that 3-bromo-9H-carbazole, a close structural analog, can significantly activate the AhR in a concentration-dependent manner. The potency of AhR activation by 3-bromo-9H-carbazole was found to be about 100,000-fold less than that of the most potent AhR ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

In silico analysis revealed that these polyhalogenated carbazoles, including the 3-bromo derivative, can dock into the same ligand-binding pocket of the AhR as TCDD. The planar structure of the carbazole ring is a key feature for this interaction. The study also highlighted that the smaller size of the heterocyclic moieties in carbazoles compared to TCDD results in decreased stability of the ligand-receptor complex, which likely accounts for their lower potency.

The mechanism of AhR activation involves the ligand binding to the receptor in the cytoplasm, followed by the translocation of the ligand-receptor complex into the nucleus. In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcriptional activation of target genes, such as CYP1A1. The study of 3-bromo-9H-carbazole provides a direct evidence of the interaction between brominated carbazoles and the AhR, shedding light on the potential toxicological and biological effects of this class of compounds. The presence of a methyl group at the 6-position in this compound would likely influence its binding affinity and activity towards the AhR, a subject that merits further investigation.

Emerging Research Directions and Future Perspectives for 3 Bromo 6 Methyl 9h Carbazole

Novel Synthetic Methodologies

The classical methods for carbazole (B46965) synthesis, while foundational, often face limitations in terms of regioselectivity and functional group tolerance. Modern synthetic organic chemistry is thus continually seeking more efficient and elegant routes to access specifically substituted carbazoles like 3-Bromo-6-methyl-9H-carbazole.

One promising avenue lies in the advancement of transition-metal-catalyzed cross-coupling reactions . These powerful methods allow for the precise and controlled formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the carbazole framework. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be envisioned for the intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors to yield the desired carbazole core. The strategic placement of the bromo and methyl groups on the starting materials would direct the synthesis towards the target molecule.

Furthermore, C-H activation/functionalization is a rapidly evolving field that offers a more atom-economical approach to carbazole synthesis. This strategy avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new chemical bonds. The development of regioselective C-H activation protocols could enable the direct introduction of the bromo and methyl groups onto a pre-formed carbazole skeleton, or the cyclization of simpler precursors through C-H/N-H bond coupling.

Photoredox catalysis represents another frontier in synthetic methodology. Visible-light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns. The application of photoredox catalysis to the synthesis of this compound could lead to novel, energy-efficient synthetic pathways.

Finally, the exploration of flow chemistry for the synthesis of this compound holds significant promise for improving reaction efficiency, safety, and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and purity, and can facilitate the use of hazardous reagents in a safer manner.

| Synthetic Approach | Potential Advantages | Key Intermediates/Reactions |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Substituted biaryl amides, Suzuki-Miyaura coupling, Buchwald-Hartwig amination. |

| C-H Activation | Atom economy, reduced synthetic steps. | Intramolecular C-H amination of 2-aminobiphenyls. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Visible-light-induced cyclizations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Continuous processing of reaction intermediates. |

Advanced Functional Material Design

The inherent photophysical and electronic properties of the carbazole core make it an attractive component for a variety of advanced functional materials. The specific substitution pattern of this compound offers opportunities to fine-tune these properties for specific applications.

In the field of organic light-emitting diodes (OLEDs) , carbazole derivatives are widely used as host materials for phosphorescent emitters and as hole-transporting materials due to their high triplet energy and good charge-transporting capabilities. The presence of a bromine atom in this compound provides a reactive handle for further functionalization, allowing for the facile introduction of other aromatic or electron-donating/withdrawing groups. This modular approach enables the systematic tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. Derivatives of 3-bromo-9H-carbazole are being explored for these applications osti.gov.

Similarly, in the realm of perovskite solar cells (PSCs) , carbazole-based compounds are being investigated as efficient and stable hole-transporting materials (HTMs) . The design of novel HTMs is crucial for improving the power conversion efficiency and long-term stability of PSCs. The this compound scaffold can be elaborated into more complex molecular architectures, such as star-shaped or dendritic molecules, which can enhance hole mobility and facilitate efficient charge extraction from the perovskite layer.

The potential for this compound to be incorporated into thermoelectric materials is another exciting, albeit less explored, direction. Organic thermoelectric materials can convert waste heat into useful electrical energy. The ability to modify the electronic properties and packing of carbazole derivatives through targeted synthesis could lead to the development of new materials with enhanced thermoelectric performance.

| Material Application | Role of this compound | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Building block for host and hole-transporting materials. | High triplet energy, good charge mobility, thermal stability. |

| Perovskite Solar Cells (PSCs) | Precursor for hole-transporting materials. | Appropriate energy level alignment, high hole mobility, good film-forming properties. |

| Thermoelectric Devices | Potential component of organic thermoelectric materials. | High electrical conductivity, low thermal conductivity. |

Interdisciplinary Research with Biological Systems

The carbazole skeleton is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The unique substitution pattern of this compound suggests its potential for interesting biological activities, opening doors for interdisciplinary research.

Numerous studies have reported the antimicrobial properties of various carbazole derivatives. The presence of halogen atoms, such as bromine, can often enhance the antimicrobial potency of organic molecules. Research on other brominated carbazoles has shown activity against both Gram-positive and Gram-negative bacteria lmaleidykla.ltechemcom.com. For instance, 1,3,6-tribromo-9H-carbazole has demonstrated stronger activity against Escherichia coli than the reference drug amoxicillin lmaleidykla.lt. This suggests that this compound and its derivatives could be promising candidates for the development of new antibacterial agents.

In the area of oncology , carbazole-based compounds have been investigated for their anticancer activity, with some acting as inhibitors of key cellular targets like topoisomerases. The cytotoxic potential of brominated benzofuran derivatives has been noted, with the brominated compounds showing higher activity than their chlorinated counterparts. The substitution pattern on the carbazole ring can significantly influence the compound's ability to interact with biological macromolecules. Therefore, the synthesis and biological evaluation of a library of compounds derived from this compound could lead to the discovery of novel anticancer agents.

Furthermore, the field of enzyme inhibition presents another avenue for exploration. The rigid, planar structure of the carbazole ring system makes it an ideal scaffold for designing inhibitors that can fit into the active sites of enzymes. For example, carbazole derivatives have been explored as inhibitors of DNA methyltransferases (DNMTs) nih.gov. By systematically modifying the structure of this compound, it may be possible to develop potent and selective inhibitors for a range of therapeutic targets.

| Research Area | Potential Biological Activity | Rationale |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. | Halogenated carbazoles often exhibit enhanced antimicrobial effects. |

| Anticancer | Cytotoxic effects against various cancer cell lines. | The carbazole scaffold is present in many known anticancer agents. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease. | The rigid structure can be tailored to fit enzyme active sites. |

Sustainable and Green Chemistry Approaches in Carbazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. The future development of synthetic routes to this compound will undoubtedly be guided by these principles.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. The application of microwave irradiation to the synthesis of carbazoles has been shown to be effective, and this technology could be readily adapted for the production of this compound tandfonline.comnih.gov.

The use of environmentally benign solvents is another cornerstone of green chemistry. Traditional syntheses of carbazoles often employ volatile and hazardous organic solvents. Research into the use of greener alternatives, such as water, supercritical fluids, or biodegradable solvents like Cyrene™, could significantly improve the sustainability of carbazole synthesis researchgate.netnih.gov. The development of solvent-free reaction conditions is an even more desirable goal.

Enzymatic synthesis offers a highly selective and environmentally friendly approach to chemical transformations. The use of enzymes, such as chloroperoxidase, has been shown to catalyze the halogenation of carbazole in aqueous media nih.gov. Exploring enzymatic methods for the regioselective bromination and methylation of carbazole could provide a sustainable route to this compound.

Finally, the concept of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product, will continue to drive the development of new synthetic methodologies. Catalytic reactions, cascade reactions, and multicomponent reactions are all strategies that can improve atom economy and reduce waste generation in the synthesis of complex molecules like this compound.

| Green Chemistry Approach | Benefit | Application to Carbazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Rapid and efficient formation of the carbazole ring. |

| Green Solvents | Reduced environmental impact and health hazards. | Replacement of hazardous solvents with water or biodegradable alternatives. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions. | Regioselective halogenation and methylation of the carbazole core. |

| Atom Economy | Minimized waste generation. | Development of catalytic and one-pot synthetic strategies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.